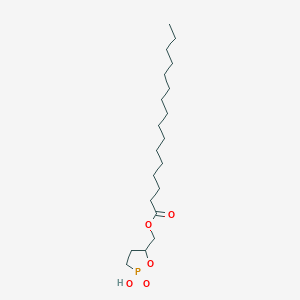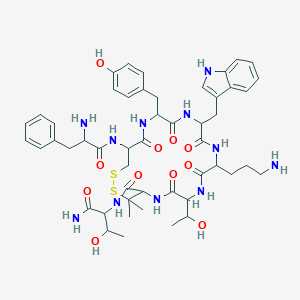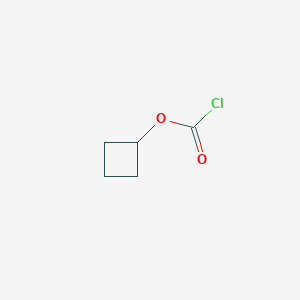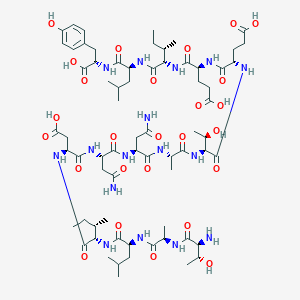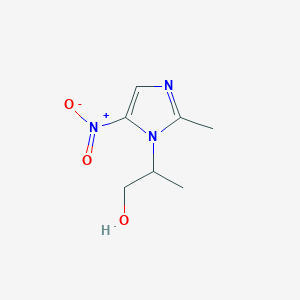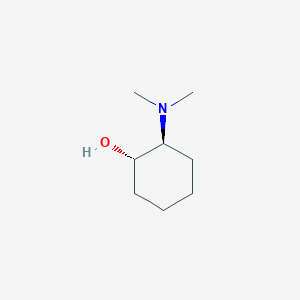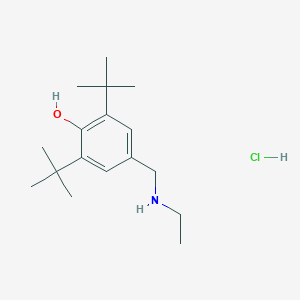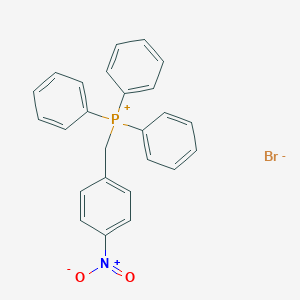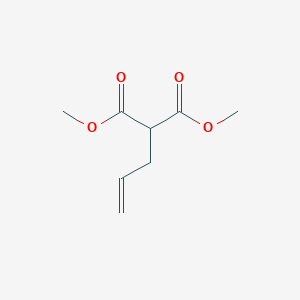
Dimethyl allylmalonate
Overview
Description
Dimethyl allylmalonate is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .
Synthesis Analysis
This compound may be used in the preparation of terminal alkyl silane, diallyl malonates, bromosulfoxide, and dimethyl-2-allyl-2-{4-methyl-2-[(tetrahydro-2H-pyran-2-yloxy)methyl]deca-2,3-dienoyl}malonate . It also plays a role in the synthesis of [2H,13C]‐Labelled Diallylmalonates, which are useful probes for the study of Transition Metal‐Catalysed 1,6‐Diene Cycloisomerisation .Molecular Structure Analysis
The molecular formula of this compound is C8H12O4. It has an average mass of 172.178 Da and a Monoisotopic mass of 172.073563 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it can undergo transition-metal catalysed cycloisomerisation . It also participates in intramolecular free radical cyclizations of a-sulfonyl and a-sulfinyl radicals .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.435 (lit.) and a density of 1.071 g/mL at 25 °C (lit.) . It has a boiling point of 207 °C/771 mmHg (lit.) .Scientific Research Applications
1. Synthesis and Isotopic Labelling
Dimethyl allylmalonate is used in the synthesis of isotopically labelled compounds. One study developed reliable synthetic routes to isotopically labelled dimethyl [13C,2H]diallylmalonates. These compounds readily undergo transition-metal catalyzed cycloisomerization, making them useful for studying the mechanisms of such reactions (Bray & Lloyd-Jones, 2001).
2. Metal-Catalysed CC Bond Cleavage
This compound derivatives are involved in metal-catalyzed CC bond cleavage reactions. A study demonstrated the activation of the C-C bond in these derivatives under smooth conditions using nickel bis(1,4-bis(diphenylphosphino)butane), expanding its application in organic synthesis (Bricout, Carpentier, & Mortreux, 1997).
3. Enantioselective Alkylations
Research has shown that this compound can be used in enantioselective alkylations. One study reported the successful alkylation of monoaryl allylic acetates with sodium dimethylmalonate using chiral iridium complexes, yielding branched products with high enantiomeric excess (Janssen & Helmchen, 1997).
4. Synthesis of Substituted Cyclopentenes
This compound has been used in the synthesis of substituted cyclopentenes, a key structure in many biologically important compounds. This synthesis involves ring-closing metathesis reactions, demonstrating the versatility of this compound in organic chemistry (Lee et al., 2005).
5. Catalytic Deallylation
This compound is also significant in catalytic deallylation reactions. Studies have shown that substituted allylmalonates, including this compound, undergo selective C-C bond cleavage, forming monosubstituted malonates. This reaction is facilitated by nickel and ruthenium phosphine complexes (Nečas, Turský, & Kotora, 2004).
6. Mechanistic Studies in Cycloisomerization
This compound plays a role in mechanistic studies of cycloisomerization reactions. For example, one study investigated the mechanism of cycloisomerization of dimethyl diallylmalonate catalyzed by a cationic palladium phenanthroline complex, contributing to the understanding of complex organic reactions (Goj & Widenhoefer, 2001).
7. Palladium-Catalysed Cyclocarbonylation Reactions
In the field of green chemistry, this compound is used in palladium-catalysed cyclocarbonylation reactions. These reactions are conducted in eco-friendly solvents like dimethyl carbonate, demonstrating the compound's application in sustainable chemical processes (Vasapollo et al., 2003).
8. Educational Applications
This compound is also used in educational settings. For instance, it has been included in scientific research type experiments in physical chemistry teaching, showing its value in academic research and education (He, Shi, & Ma, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Dimethyl allylmalonate is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . .
Mode of Action
It is known to participate in various organic synthesis reactions .
Biochemical Pathways
It is known to be used in the preparation of terminal alkyl silane, diallyl malonates, bromosulfoxide, and dimethyl-2-allyl-2-{4-methyl-2-[(tetrahydro-2h-pyran-2-yloxy)methyl]deca-2,3-dienoyl}malonate .
Pharmacokinetics
It is known that the compound has a boiling point of 207 °c and a density of 1071 g/mL at 25 °C .
Result of Action
It is known to be used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Action Environment
It is known that the compound should be protected from moisture and heat, and is incompatible with oxidizing agents .
properties
IUPAC Name |
dimethyl 2-prop-2-enylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-5-6(7(9)11-2)8(10)12-3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNFVLWVVHHMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193642 | |
| Record name | Dimethyl allylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40637-56-7 | |
| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40637-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl allylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040637567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl allylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl allylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is dimethyl allylmalonate utilized in the synthesis of complex molecules?
A1: this compound serves as a valuable starting material for constructing substituted cyclopentenes. [] The process involves a two-step strategy:
- Alkylation: this compound reacts with the DABCO salt of a Baylis-Hillman adduct. This reaction introduces an allyl moiety to the Baylis-Hillman derivative. []
- Ring-Closing Metathesis (RCM): The resulting product, now containing two terminal alkene groups, undergoes RCM in the presence of a suitable catalyst. This reaction forms the cyclopentene ring. []
Q2: Can you provide specific examples of isotope labeling using this compound?
A2: Researchers have successfully synthesized various isotopically labeled dimethyl allylmalonates to study transition metal-catalyzed cycloisomerization reactions. [] Some examples include:
- Deuterium labeling: Dimethyl [1,7-(E,E)-2H2]hept-1,6-dienyl-4,4-dicarboxylate and dimethyl [2,6-2H2]hept-1,6-dienyl-4,4-dicarboxylate were synthesized by incorporating deuterium into the allyl chains. This was achieved by reducing propargyl intermediates with Schwartz reagent, demonstrating regio- and stereo-selective labeling. []
- Carbon-13 labeling: Dimethyl [1,3-13C1,5,7-13C1]hept-1,6-dienyl-4,4-dicarboxylate was synthesized by incorporating Carbon-13 into the allyl chains. This was achieved via palladium-catalyzed allylic alkylation using a 13C-labeled allyl benzoate electrophile. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






